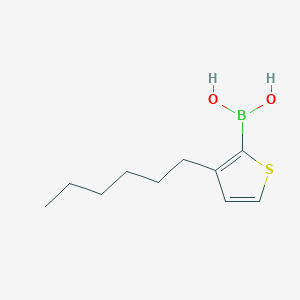
(3-Hexylthiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hexylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H17BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group attached to the thiophene ring and a boronic acid functional group at the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the synthesis of conjugated polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexylthiophen-2-yl)boronic acid typically involves the borylation of 3-hexylthiophene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 3-hexylthiophene with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3-Hexylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used
科学研究应用
(3-Hexylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bio-conjugation and as a building block for biologically active molecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, including photovoltaic cells and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of (3-Hexylthiophen-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In polymerization reactions, the compound acts as a monomer that can undergo coupling reactions to form long polymer chains. The presence of the hexyl group enhances the solubility and processability of the resulting polymers .
相似化合物的比较
- Thiophene-2-boronic acid
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: (3-Hexylthiophen-2-yl)boronic acid is unique due to the presence of both a hexyl group and a boronic acid functional group. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it more versatile in various chemical reactions compared to its analogs. For instance, while thiophene-2-boronic acid is also used in coupling reactions, the hexyl group in this compound provides additional steric and electronic effects that can influence the reaction outcomes .
属性
CAS 编号 |
461399-05-3 |
|---|---|
分子式 |
C10H17BO2S |
分子量 |
212.12 g/mol |
IUPAC 名称 |
(3-hexylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-8-14-10(9)11(12)13/h7-8,12-13H,2-6H2,1H3 |
InChI 键 |
YFQUGHBYSJQRIQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CS1)CCCCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


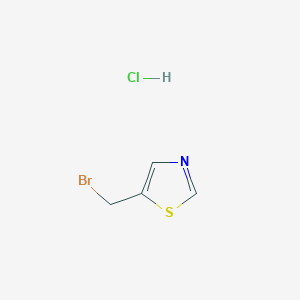
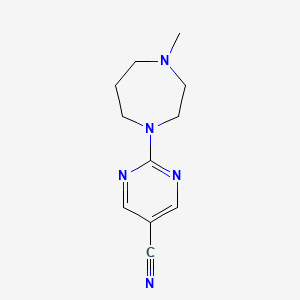
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
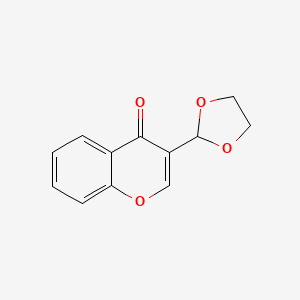
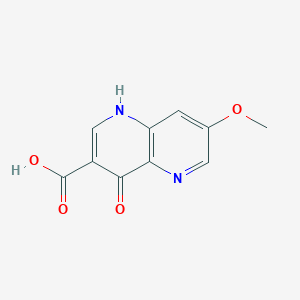

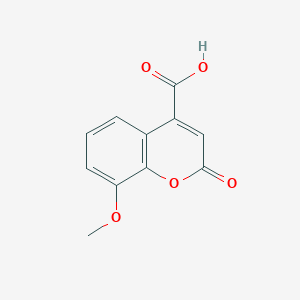
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

![N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15068449.png)
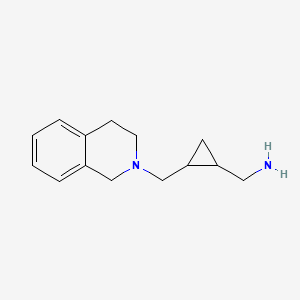
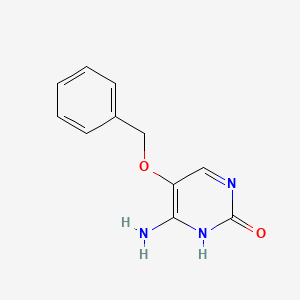
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
